

InChIKey for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B1306192

[Get Quote](#)

An In-Depth Technical Guide to **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** (CAS: 51642-03-6)

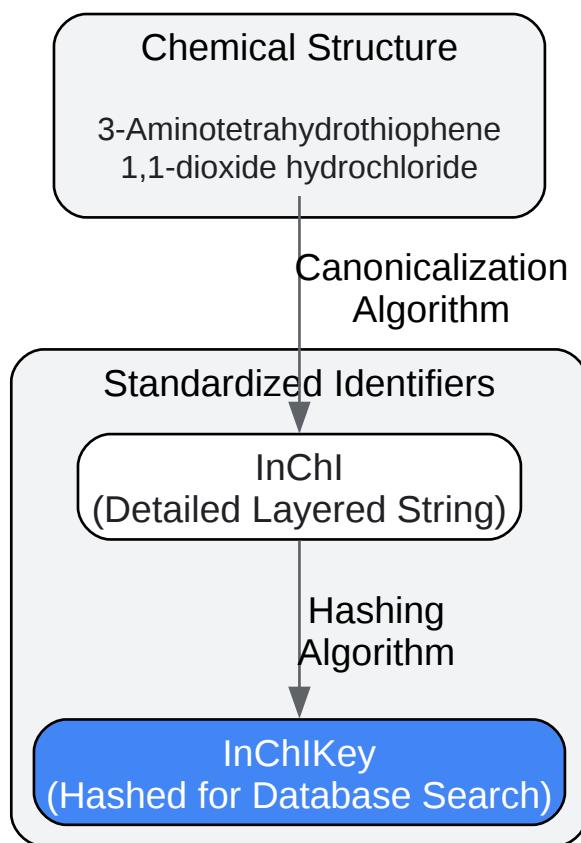
Introduction

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic organic compound featuring a sulfolane (tetrahydrothiophene 1,1-dioxide) core. This saturated sulfur-containing ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in specific hydrogen bonding patterns. The presence of a primary amine group provides a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular libraries. This guide offers a comprehensive technical overview of its chemical identity, synthesis, applications in drug discovery, and essential safety protocols, tailored for researchers and drug development professionals. The hydrochloride salt form enhances the compound's aqueous solubility and stability, making it a more reliable and convenient reagent for experimental work.^[1]

Section 1: Core Chemical Identity and Properties

A precise understanding of a compound's identity is the foundation of reproducible science. Ambiguity in nomenclature or structure can lead to erroneous results and wasted resources. This section defines **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** using standardized chemical identifiers and key physicochemical properties.

Nomenclature and Identifiers


The following table summarizes the key identifiers for this compound, ensuring its unambiguous identification across different databases and regulatory frameworks.

Identifier Type	Value	Source
IUPAC Name	1,1-dioxothiolan-3-amine;hydrochloride	[2]
CAS Number	51642-03-6	[2]
PubChem CID	2795201	[2]
Molecular Formula	C ₄ H ₁₀ ClNO ₂ S	[2] [3]
Synonyms	3-Aminosulfolane hydrochloride, Tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride	[3] [4]

Key Identifier: InChI & InChIKey

The IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, were developed to provide a canonical, machine-readable representation of a chemical substance. The InChI string encodes the atomic connectivity, tautomeric, stereochemical, and isotopic information of a molecule. The InChIKey is a fixed-length (27-character) hash of the InChI, designed for straightforward and reliable database lookups and web searches.[\[2\]](#) This system is the gold standard for chemical structure representation in digital environments.

- InChI:InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H[\[2\]](#)
- InChIKey:MGZQMSFXPSKBDY-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Fig 1: Relationship between chemical structure and its standardized InChI identifiers.

Physicochemical Properties

The physical properties of a compound dictate its behavior in experimental settings, from reaction conditions to formulation and administration. The data below has been aggregated from multiple sources.

Property	Value	Unit	Source
Molecular Weight	171.65	g/mol	[2][5]
Melting Point	208	°C	[3]
Boiling Point	334.9	°C (at 760 mmHg)	[3]
Density	1.314	g/cm ³	[3]
Flash Point	156.3	°C	[3]

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of starting materials are cornerstones of drug discovery. This section outlines a generalized synthetic approach and the analytical methods required to validate the identity and purity of **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride**.

Rationale for Synthetic Approach

The synthesis of this compound typically involves two key transformations: the introduction of the amine at the C3 position of the sulfolane ring and the subsequent formation of the hydrochloride salt. A common and direct approach involves nucleophilic substitution or addition using an ammonia source, followed by acidification.[\[6\]](#) The choice of this route is often dictated by the commercial availability of the sulfolane precursor and the high efficiency of the amination and salt formation steps. The final salt formation step is critical; it not only purifies the product through crystallization but also converts the amine into a more stable and soluble form suitable for further use.[\[1\]](#)

Generalized Synthetic Protocol

This protocol is a representative example based on established chemical principles for the synthesis of aminohydrochlorides.[\[6\]\[7\]\[8\]](#)

Step 1: Amination of the Sulfolane Precursor

- In a sealed pressure vessel, dissolve the appropriate precursor (e.g., 3-sulfolene) in a 25-30% aqueous ammonia solution.

- Heat the sealed vessel to 80°C. The elevated temperature and pressure are necessary to drive the reaction between the less nucleophilic ammonia and the electrophilic sulfolane ring.
- Maintain the reaction for 4-6 hours, monitoring the consumption of the starting material by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water, yielding the crude free amine as an oil.

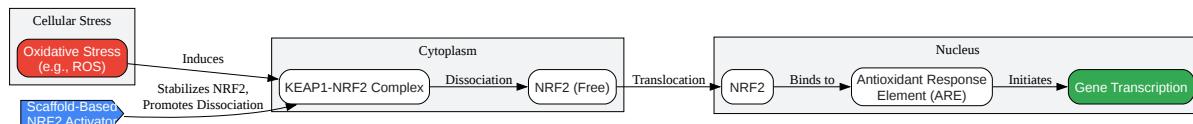
Step 2: Formation and Isolation of the Hydrochloride Salt

- Dissolve the crude amine oil from Step 1 in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.
- Cool the solution in an ice bath to 0-5°C.
- Slowly add concentrated hydrochloric acid dropwise while stirring. The acid protonates the basic amine group, initiating the formation of the hydrochloride salt. This is an exothermic reaction, and maintaining a low temperature is crucial for controlling the crystallization process and maximizing yield.
- Continue stirring for 30-60 minutes at low temperature to ensure complete salt formation and crystallization.
- If crystallization is slow, an anti-solvent like diethyl ether can be added to reduce the solubility of the salt and promote precipitation.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold diethyl ether to remove any residual impurities.
- Dry the final product under vacuum to afford **3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride** as a solid.

Fig 2: Generalized workflow for the synthesis of the target compound.

Characterization and Quality Control

Confirmation of the final product's identity and purity is non-negotiable.


- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): This is the most powerful tool for unambiguous structural elucidation. The resulting spectrum provides information on the chemical environment of each proton and carbon, confirming the connectivity of the sulfolane ring and the presence of the aminohydrochloride moiety.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the free amine cation, providing definitive evidence of the target molecule's mass.
- High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. By running the sample against a calibrated standard, it can quantify the purity of the compound, typically aiming for >95-98% for research and drug discovery applications.
- Spectral Data: Researchers can access reference spectral data through comprehensive databases such as the PubChem entry for this compound.[\[2\]](#)

Section 3: Applications in Research and Drug Development

Role as a Medicinal Chemistry Scaffold

The 3-aminotetrahydrothiophene 1,1-dioxide structure is a valuable building block for creating novel therapeutic agents. Its true power lies in its use as a scaffold—a core structure onto which various functional groups can be appended to explore structure-activity relationships (SAR).

A notable application is in the development of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2).[\[9\]](#) The NRF2 pathway is a master regulator of the cellular antioxidant response. Activating this pathway is a promising therapeutic strategy for diseases characterized by high levels of oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases. The sulfone group (SO_2) is a key hydrogen bond acceptor, while the amine group serves as a versatile attachment point for side chains designed to optimize potency, selectivity, and pharmacokinetic properties.[\[9\]](#)

[Click to download full resolution via product page](#)

Fig 3: Simplified NRF2 pathway and the role of scaffold-based activators.

The Importance of the Hydrochloride Salt

The decision to use the hydrochloride salt form is a strategic choice in drug development.[\[1\]](#)

- Causality of Enhanced Solubility: The free amine form of the compound is a weak base with limited solubility in aqueous media. By reacting it with hydrochloric acid, the nitrogen atom is protonated, forming a positively charged ammonium salt. This ionic character dramatically increases its ability to dissolve in water and physiological buffers, which is essential for biological assays and formulation development.
- Improved Stability and Handling: Amine compounds can be susceptible to degradation through oxidation. The salt form is generally more crystalline and chemically stable, with a longer shelf life. As a crystalline solid, it is also easier to handle, weigh accurately, and dispense compared to the often-oily free base.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. This section provides a self-validating system for safe handling based on established GHS classifications.

Hazard Identification

This compound is classified with the following hazards.[\[2\]](#)[\[5\]](#) Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[\[10\]](#)

GHS Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Recommended Handling Protocol (Self-Validating System)

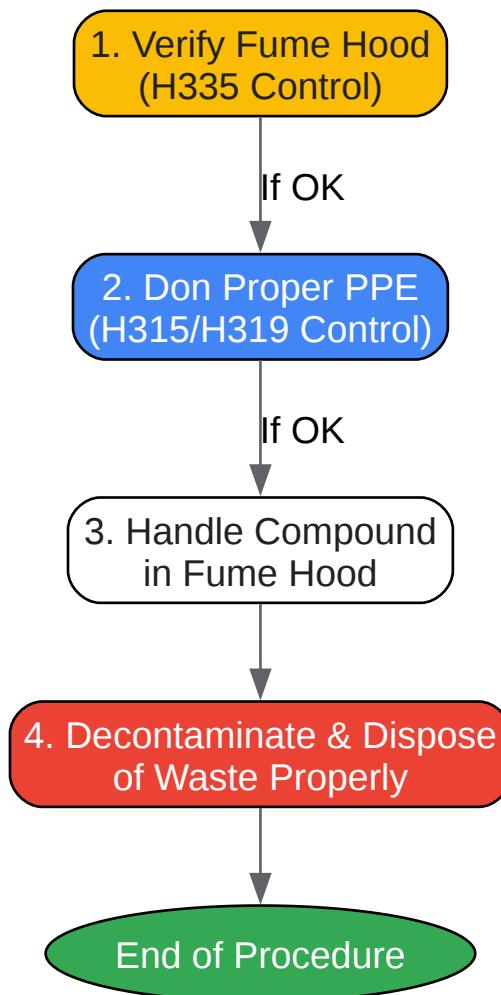
This protocol is designed as a closed-loop system where each step validates the safety of the next.

Step 1: Engineering Controls Verification

- Action: Before handling the solid, verify that the chemical fume hood has a certified, functioning airflow monitor.
- Causality: This is the primary barrier against respiratory exposure (H335). Do not proceed if the fume hood is not operational.

Step 2: Personal Protective Equipment (PPE) Adornment

- Action: Don appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles that meet ANSI Z87.1 standards.
- Causality: This protects against skin (H315) and eye (H319) irritation from accidental contact. The integrity of gloves should be checked before and during use.


Step 3: Aliquoting and Use

- Action: Handle the solid exclusively within the verified fume hood. Use tools (spatulas, weighing paper) that are dedicated to this task to prevent cross-contamination.

- Causality: Confines any dust or particles, preventing inhalation and contamination of the lab environment.

Step 4: Decontamination and Waste Disposal

- Action: After use, decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol). Dispose of all contaminated materials (gloves, weighing paper) in a clearly labeled hazardous waste container.
- Causality: Prevents accidental exposure to others and ensures compliance with institutional and regulatory waste disposal guidelines.[10]

[Click to download full resolution via product page](#)

Fig 4: A self-validating workflow for handling the hydrochloride compound.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

- **Conditions:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[10\]](#) For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
- **Incompatibilities:** Keep away from strong oxidizing agents and strong bases.[\[10\]](#) Contact with strong bases will deprotonate the ammonium salt, liberating the free amine, which may be less stable.

Conclusion

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is more than just a chemical entry in a catalog; it is a versatile and valuable tool for the modern medicinal chemist. Its stable sulfolane core, coupled with a synthetically tractable amine handle and favorable physicochemical properties in its hydrochloride salt form, makes it an attractive starting point for the discovery of novel therapeutics. From its foundational role in building SAR libraries to its specific application in developing NRF2 activators, this compound embodies the principles of scaffold-based drug design. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | C4H10CINO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:51642-03-6 | 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | Chemsric [chemsrc.com]

- 4. 3-Aminotetrahydro-1H-1lambda 6 -thiophene-1,1-dione hydrochloride , Tech., Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 5. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10CINO2S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINOTETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE HYDROCHLORIDE | 51642-03-6 [chemicalbook.com]
- 7. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 8. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 9. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [InChIKey for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306192#inchikey-for-3-aminotetrahydrothiophene-1-1-dioxide-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com